Paspalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Analytical Techniques: Due to its structural similarity to lysergic acid, another ergot alkaloid with psychoactive properties, paspalic acid presents a challenge for analytical methods. Researchers are developing techniques like capillary zone electrophoresis (CZE) for separating and detecting paspalic acid alongside lysergic acid and its isomers. This allows for more accurate analysis of these compounds in samples, which is crucial for fields like toxicology and food safety. []

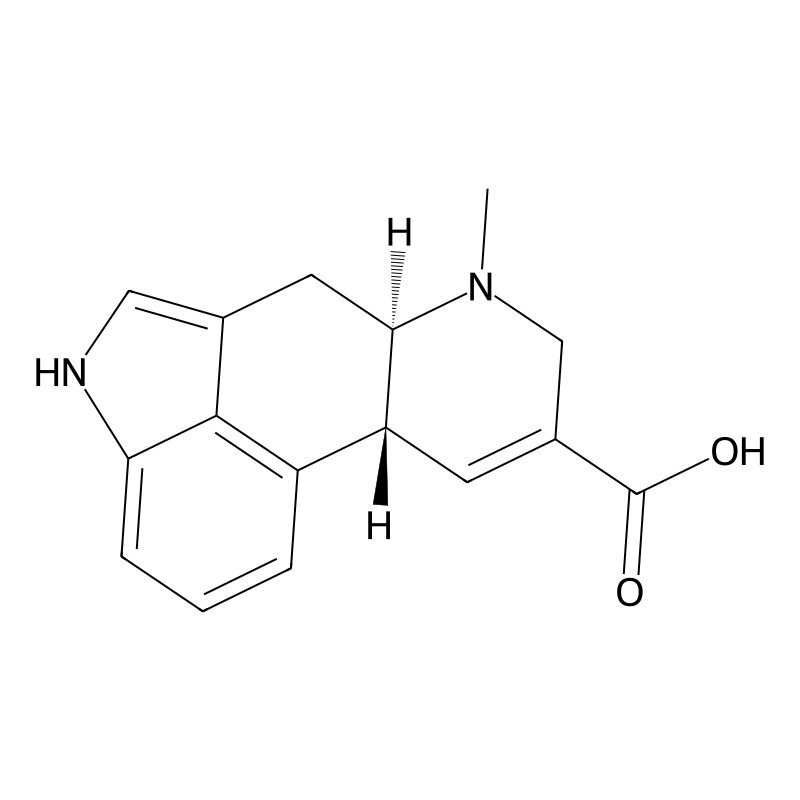

Paspalic acid is a naturally occurring compound classified as an ergot alkaloid, primarily derived from the fungus Claviceps purpurea. Its chemical structure is characterized by a complex polycyclic framework that includes a carboxylic acid group. Paspalic acid plays a crucial role in the biosynthesis of various bioactive compounds, including lysergic acid, which is known for its psychoactive properties. The compound is recognized for its potential applications in pharmacology and agriculture, particularly in the synthesis of other alkaloids.

Paspalic acid is notable for its ability to undergo isomerization reactions, particularly converting to lysergic acid. This transformation can occur through enzymatic processes or spontaneous rearrangements. The isomerization typically involves the following steps:

- Oxidation: Paspalic acid can be oxidized to lysergic acid via the action of isomerase enzymes, which facilitate the rearrangement of its molecular structure .

- Isomerization: In a phase-separated mixture with metal hydroxides, paspalic acid can be isomerized efficiently to yield high purity lysergic acid under mild conditions (approximately 50°C) within a few hours .

- Enzymatic Pathways: The biosynthetic pathway leading to paspalic acid involves several key enzymes, including prenyltransferases and methyltransferases, which catalyze the conversion of L-tryptophan into various intermediates before reaching paspalic acid .

Paspalic acid exhibits various biological activities due to its structural similarity to other ergot alkaloids. It has been studied for its potential effects on:

- Neurotransmission: Similar to other ergot alkaloids, paspalic acid may influence neurotransmitter systems, potentially affecting mood and cognition.

- Pharmacological Properties: Its derivatives, particularly lysergic acid, are known for their psychoactive effects and have been investigated for therapeutic uses in treating conditions such as depression and anxiety.

- Plant Growth Regulation: Paspalic acid has been noted for its use in agriculture as a growth regulator, influencing fatty acid transformations in plants .

The synthesis of paspalic acid can be achieved through several methods:

- Biosynthetic Pathways: The natural biosynthesis occurs in fungi like Claviceps purpurea, where it is produced from L-tryptophan through a series of enzymatic transformations involving prenylation and methylation .

- Chemical Synthesis: Laboratory synthesis may involve the oxidation of precursor compounds or the use of specific catalysts to facilitate the conversion of simpler organic molecules into paspalic acid.

- Isomerization Techniques: Paspalic acid can be synthesized or purified through isomerization reactions that convert related compounds into paspalic acid under controlled conditions .

Paspalic acid has several applications across different fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of lysergic acid and other pharmaceutical compounds with psychoactive properties.

- Agriculture: Utilized as a growth regulator and an agent for modifying fatty acids in crops .

- Research: Investigated for its biochemical pathways and potential therapeutic effects related to neurological disorders.

Research into the interactions of paspalic acid with biological systems has revealed insights into its pharmacodynamics:

- Receptor Binding: Studies indicate that paspalic acid and its derivatives may interact with serotonin receptors, influencing mood regulation and cognitive functions.

- Metabolic Pathways: Understanding how paspalic acid is metabolized in organisms helps elucidate its biological effects and potential toxicity .

Paspalic acid shares structural similarities with several other ergot alkaloids, making it an interesting compound for comparative studies. Here are some similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Lysergic Acid | Contains an indole structure | Known for psychoactive effects |

| Ergocryptine | Similar polycyclic structure | Exhibits vasoconstrictive properties |

| Agroclavine | Precursor in the biosynthetic pathway | Functions as a precursor for other alkaloids |

| Elymoclavine | Related to agroclavine | Involved in various oxidation reactions |

Paspalic acid's uniqueness lies in its specific role within the biosynthetic pathway leading to these more complex alkaloids and its potential applications in both pharmacology and agriculture. Its ability to act as an isomerizing agent further distinguishes it from closely related compounds, enhancing its utility in synthetic chemistry and biochemistry .

Fermentation-based production represents the primary industrial methodology for paspalic acid synthesis. The biosynthetic pathway of paspalic acid proceeds through a well-characterized sequence of enzymatic transformations within ergot alkaloid-producing fungi, particularly Claviceps species. The process begins with the condensation of dimethylallyl diphosphate and tryptophan, catalyzed by dimethylallyl tryptophan synthase, followed by a series of oxidative modifications leading to the formation of agroclavine as a key intermediate [2] [3].

The conversion of agroclavine to paspalic acid involves a two-step oxidative process mediated by cytochrome P450 monooxygenases. Initially, agroclavine undergoes a two-electron oxidation to form elymoclavine, which is subsequently converted to paspalic acid through a four-electron oxidation catalyzed by the cytochrome P450 monooxygenase CloA [2] [3] [4]. This enzymatic reaction requires nicotinamide adenine dinucleotide phosphate and molecular oxygen as cofactors, with the stoichiometry: elymoclavine + 2 nicotinamide adenine dinucleotide phosphate + 2 hydrogen ions + 2 oxygen → paspalic acid + 2 nicotinamide adenine dinucleotide phosphate+ + 3 water [4].

Modern fermentation optimization strategies have significantly enhanced paspalic acid production yields through systematic medium composition adjustments and process parameter optimization. Research conducted using Claviceps paspali has demonstrated remarkable improvements in production efficiency through statistical experimental design methodologies [5] [6] [7]. The implementation of Plackett-Burman and Box-Behnken experimental designs has enabled the identification of optimal fermentation conditions, resulting in lysergic acid and iso-lysergic acid titers reaching 3.7 grams per liter, representing a 4.6-fold improvement over initial medium compositions [5] [6] [7].

Critical fermentation parameters for paspalic acid biosynthesis optimization include carbon source concentration, nitrogen supplementation, mineral content, and environmental conditions. Optimal medium composition typically consists of 120 grams per liter sorbitol as the primary carbon source, 35 grams per liter succinic acid, 20 grams per liter corn steep powder, and 0.25 grams per liter yeast extract [7]. Magnesium sulfate heptahydrate concentration of 1.5 grams per liter has been identified as optimal for enhanced alkaloid production [7]. The fermentation process requires maintenance of pH 5.5, temperature of 25 degrees Celsius, and agitation at 220 revolutions per minute for optimal biomass growth and alkaloid accumulation [7].

Solid-state fermentation has emerged as an alternative production methodology demonstrating superior alkaloid yields compared to submerged fermentation systems. Studies using Claviceps fusiformis have shown that solid-state fermentation produces 3.9 times higher total ergot alkaloid concentrations compared to submerged fermentation, while maintaining favorable alkaloid spectra profiles [8] [9]. This enhanced productivity is attributed to the simulation of parasitic growth conditions that naturally favor secondary metabolite production in ergot fungi [9].

Industrial-scale fermentation processes have been successfully developed for ergot alkaloid production using optimized Claviceps purpurea strains. These processes typically achieve total alkaloid concentrations of 1.246 milligrams per milliliter, with ergocornine and ergocryptine content reaching 646 micrograms per milliliter [10]. The fermentation duration ranges from 5 to 7 days, significantly shorter than earlier processes that required 8 to 12 days for comparable alkaloid yields [10].

Chemoenzymatic Synthesis Strategies

Chemoenzymatic approaches to paspalic acid synthesis combine the selectivity and efficiency of enzymatic catalysis with the versatility of chemical synthesis methodologies. These strategies leverage the natural biosynthetic machinery while enabling synthetic modifications and process optimization for enhanced production efficiency. The integration of enzymatic and chemical steps provides opportunities for substrate diversification, reaction condition optimization, and product yield enhancement [11] [12] [13].

The enzymatic component of chemoenzymatic synthesis primarily involves the utilization of cytochrome P450 monooxygenases responsible for the key oxidative transformations in paspalic acid biosynthesis. The cytochrome P450 enzyme CloA catalyzes the critical conversion of elymoclavine to paspalic acid through a four-electron oxidation process requiring nicotinamide adenine dinucleotide phosphate and molecular oxygen [2] [3] [4]. This enzymatic step represents the rate-limiting transformation in the biosynthetic pathway and has been the focus of extensive optimization efforts.

Enzyme engineering strategies have been employed to enhance the catalytic efficiency and substrate specificity of cytochrome P450 monooxygenases involved in paspalic acid biosynthesis. Site-directed mutagenesis and directed evolution approaches have been applied to improve enzyme stability, cofactor binding affinity, and product selectivity [3]. These modifications enable the development of more robust biocatalysts suitable for industrial-scale chemoenzymatic synthesis processes.

The chemical component of chemoenzymatic synthesis involves the preparation of biosynthetic precursors and the modification of enzymatic products to achieve desired structural features. Chemical synthesis of tryptophan derivatives and prenylated indole intermediates provides access to non-natural substrates for enzymatic transformation [3]. Additionally, chemical modification of paspalic acid following enzymatic synthesis enables the preparation of structurally diverse ergot alkaloid analogs.

Cofactor regeneration systems represent a critical aspect of chemoenzymatic synthesis strategies for paspalic acid production. The requirement for nicotinamide adenine dinucleotide phosphate in cytochrome P450-catalyzed reactions necessitates efficient cofactor recycling to maintain economic viability [13]. Enzymatic cofactor regeneration systems utilizing glucose dehydrogenase or formate dehydrogenase have been successfully implemented to provide continuous nicotinamide adenine dinucleotide phosphate supply during biocatalytic transformations.

Process integration strategies in chemoenzymatic synthesis enable the coupling of multiple enzymatic and chemical steps in continuous or sequential reaction schemes. Multi-enzyme systems incorporating the complete ergot alkaloid biosynthetic pathway have been developed for the production of paspalic acid from simple precursors [14]. These integrated systems eliminate the need for intermediate isolation and purification, reducing process complexity and improving overall yield.

Isomerization Techniques for Lysergic Acid Production

The conversion of paspalic acid to lysergic acid represents a critical transformation in ergot alkaloid synthesis, as lysergic acid serves as the immediate precursor to numerous pharmacologically active compounds. This isomerization process involves the rearrangement of the double bond position within the ergoline ring system, converting the 8,9-didehydroergoline structure of paspalic acid to the 9,10-didehydroergoline configuration of lysergic acid [15] [16] [17].

Traditional alkaline isomerization methodology involves the treatment of paspalic acid with dilute sodium hydroxide solutions under elevated temperature conditions. The original method described by Kobel involves boiling paspalic acid in diluted aqueous sodium hydroxide, achieving conversion rates of 90-95% [15]. However, this approach suffers from limitations including extended reaction times, relatively low yields, and the formation of undesired side products including isolysergic acid epimerization [15].

Phase-separated isomerization represents a significant advancement in lysergic acid production methodology, offering superior yields and product purity compared to traditional alkaline methods. This technique utilizes a two-phase system consisting of paspalic acid and concentrated aqueous metal hydroxide solutions, typically containing 5-10% paspalic acid and 12-20% sodium or potassium hydroxide [15]. The phase separation provides an optimal reaction environment that facilitates efficient isomerization while minimizing side reactions and product degradation [15].

The phase-separated isomerization process operates under mild reaction conditions, typically requiring only 4 hours at 50 degrees Celsius to achieve greater than 98% conversion of paspalic acid to lysergic acid [15]. The resulting product contains less than 1% residual paspalic acid and less than 1% isolysergic acid, representing a substantial improvement in product purity compared to conventional methods [15]. The overall yield of lysergic acid from this process typically exceeds 70%, with some optimized procedures achieving yields approaching 90-95% [15].

Alternative isomerization methodologies utilize tetraalkylammonium hydroxides as isomerization agents, offering enhanced selectivity and milder reaction conditions [18] [19]. These quaternary ammonium bases provide improved solubility characteristics and enable isomerization reactions to proceed at room temperature with reduced formation of undesired epimers [18]. The use of tetraalkylammonium hydroxides represents a novel approach that may offer advantages in terms of process simplicity and product quality.

Mechanistic understanding of the isomerization process reveals that the transformation proceeds through an ionic mechanism involving deprotonation at the C8 position followed by double bond migration [17] [20]. The reaction equilibrium is influenced by pH, temperature, and solvent composition, with alkaline conditions favoring the formation of lysergic acid over isolysergic acid [17]. The stereochemical outcome of the isomerization is controlled by thermodynamic factors, with lysergic acid representing the more stable configuration under the reaction conditions employed [17].

Process optimization strategies for isomerization reactions focus on maximizing conversion efficiency while minimizing epimerization and product degradation. Temperature control is critical, as elevated temperatures accelerate the isomerization rate but also promote undesired side reactions including epimerization at the C8 position [16] [17]. Optimal reaction conditions typically involve temperatures of 50-60 degrees Celsius, which provide a favorable balance between reaction rate and product selectivity [15].

Purification Protocols (Chromatography, Crystallization)

The purification of paspalic acid from fermentation broths and synthetic preparations requires sophisticated separation methodologies due to the structural similarity of ergot alkaloids and their susceptibility to degradation under certain conditions. Effective purification protocols must address the challenges of alkaloid instability, epimerization tendencies, and the presence of structurally related impurities [21] [22].

High-performance liquid chromatography represents the gold standard for paspalic acid purification and analysis, offering excellent resolution and quantitative accuracy. Reversed-phase chromatography systems utilizing acetonitrile-water mobile phases with phosphoric acid or ammonium hydroxide modifiers provide optimal separation of paspalic acid from related ergot alkaloids [16] [21] [22]. The mobile phase composition typically consists of acetonitrile and water in gradient elution mode, with pH adjustment using ammonium hydroxide, ammonium carbonate, or triethylamine to maintain alkaline conditions that preserve alkaloid stability [21] [22].

Detection methodologies for high-performance liquid chromatography analysis of paspalic acid employ both ultraviolet and fluorescence detection systems. Ultraviolet detection at 310 nanometers provides reliable quantitation for ergot alkaloids, while fluorescence detection offers enhanced sensitivity and selectivity due to the natural fluorescent properties of the ergoline chromophore [16] [21] [22]. Fluorescence detection typically utilizes excitation wavelengths around 310 nanometers with emission monitoring at 410 nanometers, achieving detection limits in the low nanogram range [22].

Solid-phase extraction protocols have been developed for the clean-up and concentration of paspalic acid from complex matrices. Ion-exchange solid-phase extraction utilizing strong cation-exchange materials enables selective retention of protonated ergot alkaloids under acidic conditions, followed by elution under alkaline conditions [21]. This approach achieves recovery rates of 79-95% for various ergot alkaloids, with coefficients of variation typically below 10% [21]. The method involves initial extraction with methanol-phosphoric acid solutions at pH 2.2, followed by selective elution with methanol at pH 9 [21].

Column chromatography using alumina or silica gel supports provides an effective method for preparative-scale purification of paspalic acid. Alumina column chromatography with chloroform-methanol gradient elution systems enables the separation of paspalic acid from other ergot alkaloids with recoveries of 60-80% [23]. The elution sequence typically proceeds from chloroform through increasing methanol concentrations, with paspalic acid eluting in the intermediate polarity fractions [23].

Crystallization protocols for paspalic acid purification take advantage of the differential solubility characteristics of ergot alkaloids in various solvent systems. Paspalic acid crystallization from ethyl acetate-water mixtures at 5 degrees Celsius provides high-purity material with greater than 98% purity [24]. The crystallization process involves dissolution of crude paspalic acid in hot ethyl acetate, followed by slow cooling and addition of water to induce crystallization [24].

Derivative formation strategies enhance the purification efficiency of paspalic acid through the preparation of crystalline salts with improved handling characteristics. The formation of tartrate salts, particularly di-p-toluyl-L-tartrate derivatives, provides crystalline materials with enhanced stability and purification properties [23]. These salt forms exhibit distinct solubility profiles that enable selective crystallization and purification from complex alkaloid mixtures [23].

Thin-layer chromatography serves as a rapid screening and qualitative analysis method for paspalic acid purification monitoring. Silica gel thin-layer chromatography with chloroform-methanol solvent systems provides effective separation of paspalic acid from related alkaloids [25] [26]. Visualization under ultraviolet light exploits the natural fluorescence of ergot alkaloids, enabling detection of nanogram quantities of material [25].

Process scale-up considerations for paspalic acid purification involve the adaptation of analytical methodologies to preparative scales while maintaining purification efficiency and product quality. Industrial purification processes typically employ multi-step protocols combining extraction, chromatography, and crystallization operations [27]. The integration of these unit operations enables the production of pharmaceutical-grade paspalic acid meeting stringent purity requirements for subsequent synthetic applications [27].

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Himmelsbach M, Ferdig M, Rohrer T. Analysis of paspalic acid, lysergic acid, and iso-lysergic acid by capillary zone electrophoresis with UV- and quadrupole time-of-flight mass spectrometric detection. Electrophoresis. 2014 May;35(9):1329-33. doi: 10.1002/elps.201300224. Epub 2013 Oct 18. PubMed PMID: 24115177.

3: Kim SU, Anderson JA. Conversion of elymoclavine to paspalic acid by a particulate fraction from an ergotamine-producing strain of Claviceps sp. Planta Med. 1982 Jul;45(3):141. PubMed PMID: 17396831.